molecular formula C24H38O4 B033401 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid CAS No. 4185-00-6

7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Cat. No. B033401
CAS RN: 4185-00-6
M. Wt: 390.6 g/mol
InChI Key: KNVADAPHVNKTEP-CIGXQKLNSA-N
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Description

7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is a bile acid derivative with potential importance in the study of liver diseases and cholesterol metabolism. The substance is part of a broader class of molecules known as bile acids, which play crucial roles in digestion, absorption of fats, and the regulation of cholesterol in the body.

Synthesis Analysis

The synthesis of related bile acid derivatives involves complex organic reactions. For instance, the conversion of cholic acid to its derivatives can be achieved through acetylation, reduction, dehydration, and oxidation processes to yield specific bile acid derivatives such as methyl 3alpha-carbethoxy-12alpha-acetoxy-6-oxo-5beta-chol-7-en-24-oate, demonstrating the intricate steps involved in synthesizing bile acid derivatives (Masterson, Miller, & Nassim, 2003).

Molecular Structure Analysis

The molecular structure of bile acids, including 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is characterized by a steroidal framework and a side chain terminating in a carboxylic acid. The presence of hydroxy groups and a ketone function influences the molecule's physical, chemical, and biological properties. The crystal structures of oxo-cholic acids reveal a variety of supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming different packing motifs (Bertolasi et al., 2005).

Chemical Reactions and Properties

Bile acids undergo a range of chemical reactions, including oxidation, reduction, and conjugation, which affect their solubility, reactivity, and biological activity. For example, the synthesis and chemical properties of epimeric trihydroxy cholan-24-oic acids from chenodeoxycholic acid involve one-step remote oxyfunctionalization, demonstrating the complex chemical behavior of these compounds (Iida et al., 2002).

Physical Properties Analysis

The physical properties of bile acids, including 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, are influenced by their molecular structure. These properties include solubility in water and organic solvents, melting points, and crystalline structure, which are crucial for their function as emulsifiers in the digestive system and their therapeutic applications.

Chemical Properties Analysis

The chemical properties of 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid and related bile acids are defined by their functional groups. The presence of hydroxy, keto, and carboxylic acid groups allows for various chemical reactions, including esterification and amidation, essential for the synthesis of bile acid derivatives with potential medicinal applications. For example, the chemical synthesis of 3-sulfooxy-7-N-acetylglucosaminyl-24-amidated conjugates of bile acids showcases the modification of these molecules to study unusual metabolites in diseases like Niemann-Pick disease type C1 (Iida et al., 2006).

Scientific Research Applications

“7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid” is a 3-oxo steroid that is a derivative of chenodeoxycholic acid, where the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone . It is a human metabolite , which means it is produced during a metabolic reaction in humans.

“7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid” is a 3-oxo steroid and a human metabolite . While specific applications of this compound are not readily available, similar compounds have been found to have significant roles in biochemistry and pharmacology. Here are some potential applications based on my search:

  • Organic Synthesis and Pharmaceutical Research This compound can serve as an intermediate in organic synthesis and pharmaceutical research . For instance, it could be used in the synthesis of choleretic drugs like Obeticholic acid .

  • Ligand for Nuclear Receptors Similar compounds, such as 3-Oxo-12α-hydroxy-5β-cholanoic Acid, serve as ligands for two significant nuclear receptors, FXR and LXR . These receptors are transcription factors responsible for regulating the expression of specific genes associated with vital metabolic processes .

  • Inhibition of Cholic Acid Synthesis Compounds like Obeticholic acid, which can be synthesized from similar compounds, can inhibit cholic acid synthesis . This has potential applications in the treatment of primary biliary cirrhosis and nonalcoholic fatty liver disease .

  • Absorption and Inhibition of Endogenous Bile Acid Production Similar compounds have been found to be absorbable and can inhibit the production of endogenous bile acids . This could have implications in the regulation of cholesterol secretion .

  • Intermediate in Organic Synthesis This compound can serve as an intermediate in organic synthesis . It could be used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .

  • Metabolite Studies As a human metabolite , this compound could be used in studies investigating human metabolism. Understanding the role of this metabolite could provide insights into various biological processes and disease states .

Safety And Hazards

The toxicity and safety data for 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid are limited . Therefore, appropriate safety procedures should be followed when handling it, including wearing suitable protective equipment and avoiding inhalation or contact with skin or eyes . It should be stored in a dry, cool place, away from strong light and high temperatures .

Future Directions

The future directions of 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid research could involve further exploration of its role as a human metabolite . Additionally, the potential application of the microbial reduction of 6alpha-fluoro and 6beta-fluoro-3alpha-hydroxy-7-oxo-5beta-cholan-24-oic acid methyl esters to the corresponding 7alpha-OH and 7beta-OH derivatives could be investigated .

properties

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVADAPHVNKTEP-CIGXQKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272325
Record name (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

CAS RN

4185-00-6
Record name (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxochenodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88 - 90 °C
Record name 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Zheng, S Jin, T Li, W Ying, B Ying, D Chen… - Computational and …, 2021 - Elsevier
… 17-hydroxy stearic acid and 7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid. Fatty acids have … Higher levels of glycerol and bile acid (7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid) …
Number of citations: 18 www.sciencedirect.com
E KOÇAK - Communications Faculty of Sciences University of …, 2020 - dergipark.org.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 2 dergipark.org.tr
MPR Mendes, MJN Paiva, IC Costa-Amaral… - Metabolites, 2022 - mdpi.com
… On the other hand, 7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid, folic acid, and Trp Gly Asp Cys Glu were the most positively correlated with thiol. The biomarker MDA was …
Number of citations: 2 www.mdpi.com
E Koçak - teav.ankara.edu.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 3 teav.ankara.edu.tr
MN Beale - 2019 - Colorado State University
Number of citations: 1
D Schomburg, D Stephan - Enzyme Handbook 9: Class 1.1 …, 1995 - Springer
More (see also EC 1.1. 1.213 for enzymes catalyzing the same reaction, but which are A-specific with respect to hydrogen transfer to/from NAD+ JNADH. Enzymes without information of …
Number of citations: 2 link.springer.com

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